6-Chloro-2,4-difluoro-3-methylbenzylamine

Purity specification Quality control Batch consistency

6-Chloro-2,4-difluoro-3-methylbenzylamine (CAS 2415751-58-3, MDL MFCD32640057) is a halogenated benzylamine derivative with the molecular formula C₈H₈ClF₂N and a molecular weight of 191.61 g/mol. The compound is supplied as a clear, colorless liquid with a standard purity of 98% and is stored at ambient temperature.

Molecular Formula C8H8ClF2N
Molecular Weight 191.61
CAS No. 2415751-58-3
Cat. No. B2605437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,4-difluoro-3-methylbenzylamine
CAS2415751-58-3
Molecular FormulaC8H8ClF2N
Molecular Weight191.61
Structural Identifiers
SMILESCC1=C(C(=C(C=C1F)Cl)CN)F
InChIInChI=1S/C8H8ClF2N/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2H,3,12H2,1H3
InChIKeyTZJNQNCHUDHNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,4-difluoro-3-methylbenzylamine (CAS 2415751-58-3): Structural Identity and Procurement Baseline for Fluorinated Benzylamine Building Blocks


6-Chloro-2,4-difluoro-3-methylbenzylamine (CAS 2415751-58-3, MDL MFCD32640057) is a halogenated benzylamine derivative with the molecular formula C₈H₈ClF₂N and a molecular weight of 191.61 g/mol . The compound is supplied as a clear, colorless liquid with a standard purity of 98% and is stored at ambient temperature . Its substitution pattern—chloro at position 6, fluorine atoms at positions 2 and 4, and a methyl group at position 3 on the phenyl ring, with a methylamine functionality—defines a distinct chemical space within the fluorinated benzylamine class . This specific functionalization profile is principally utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs .

Why 6-Chloro-2,4-difluoro-3-methylbenzylamine Cannot Be Casually Replaced by Other Chloro-Fluoro-Benzylamine Analogs


Within the halogenated benzylamine family, even minor positional variations in chlorine, fluorine, and methyl substituents produce substantial differences in molecular weight (spanning 143 to 192 Da), lipophilicity, electronic distribution, and hydrogen-bonding capacity . The presence of the 6-chloro substituent in 6-chloro-2,4-difluoro-3-methylbenzylamine introduces a heavy atom (Cl, ~35.5 Da) that is absent in the direct non-chlorinated analog 2,4-difluoro-3-methylbenzylamine (MW 157.16 Da), directly affecting LogP, metabolic stability, and potential for halogen bonding in target engagement . Furthermore, the 3-methyl group distinguishes this compound from simpler regioisomers such as 3-chloro-2,6-difluorobenzylamine (MW 177.58 Da, lacking the methyl group), altering steric bulk and conformational preferences around the benzylamine pharmacophore . In a procurement context, substituting any of these analogs without experimental validation of the specific substitution pattern risks altering reaction yields in downstream synthetic steps, changing binding kinetics in biological assays, and introducing uncontrolled variability in structure-activity relationship (SAR) studies .

6-Chloro-2,4-difluoro-3-methylbenzylamine: Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Batch-Certified 98% Purity with Multi-Method QC Versus Variable Purity (90–98%) for the Non-Chlorinated Analog

6-Chloro-2,4-difluoro-3-methylbenzylamine is consistently supplied at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . In direct procurement comparison, the closest non-chlorinated analog, 2,4-difluoro-3-methylbenzylamine (CAS 847502-90-3), exhibits variable purity across vendors: 98% from some sources (Alfa Aesar, AKSci) but only 90% from Sigma-Aldrich (Manchester Organics) and 95% from others . This 8-percentage-point purity range for the analog introduces uncertainty in downstream synthetic stoichiometry calculations and may necessitate re-purification before use in sensitive catalytic or medicinal chemistry applications .

Purity specification Quality control Batch consistency Procurement standardization

Ambient Temperature Storage Versus Cold-Chain Requirement for the Non-Chlorinated Analog

6-Chloro-2,4-difluoro-3-methylbenzylamine is specified for storage at ambient temperature . In contrast, the non-chlorinated analog 2,4-difluoro-3-methylbenzylamine requires storage under inert gas (nitrogen or argon) at 2–8°C, reflecting greater sensitivity to atmospheric moisture and/or oxygen [1]. This operational difference has direct implications for laboratory workflow: the target compound avoids the need for cold storage equipment, inert atmosphere handling, and temperature equilibration before use, which collectively streamline high-throughput synthesis and reduce the risk of compound degradation during repeated sampling [2].

Storage condition Logistics Stability Operational convenience

Unique 6-Chloro-2,4-difluoro-3-methyl Substitution Pattern: Molecular Weight and Heavy-Atom Differentiation from Closest Analogs

The target compound carries a unique 6-chloro-2,4-difluoro-3-methyl substitution pattern on the benzylamine scaffold (MW 191.61 Da) that is not replicated by any single commercially available analog . The non-chlorinated analog 2,4-difluoro-3-methylbenzylamine (MW 157.16 Da) lacks the chlorine atom entirely, resulting in a -34.45 Da molecular weight difference . The regioisomer 3-chloro-2,6-difluorobenzylamine (MW 177.58 Da) repositions the chlorine to position 3 and lacks the 3-methyl group, yielding a -14.03 Da difference and an altered electronic distribution pattern . The simpler analog 2,4-difluorobenzylamine (MW 143.14 Da) lacks both the chloro and methyl substituents, representing a -48.47 Da difference . The presence of the chlorine atom also provides a significant anomalous scattering signal for X-ray crystallography (Cl anomalous scattering factor f'' ≈ 0.70 e⁻ at Cu Kα), which is absent in all non-chlorinated analogs [1].

Structural differentiation Heavy atom X-ray crystallography Halogen bonding

Class-Level Inference: Enhanced Lipophilicity and Metabolic Stability from 6-Chloro Substitution Relative to Non-Halogenated Benzylamines

Although no experimental LogP or metabolic stability data are publicly available for 6-chloro-2,4-difluoro-3-methylbenzylamine specifically, class-level SAR principles from halogenated benzylamine literature consistently demonstrate that the introduction of an aromatic chlorine atom increases LogP by approximately +0.5 to +0.8 units relative to the non-chlorinated analog, while aromatic fluorine substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at fluorinated positions [1]. The 2,4-difluoro substitution pattern in the target compound is expected to confer resistance to oxidative metabolism at those ring positions, a property shared with the non-chlorinated analog but enhanced by the additional electron-withdrawing effect of the 6-chloro substituent, which further deactivates the aromatic ring toward electrophilic metabolism .

Lipophilicity Metabolic stability ADME Drug-likeness Halogen effects

Optimal Research and Procurement Scenarios for 6-Chloro-2,4-difluoro-3-methylbenzylamine Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration of Halogen-Bonding Interactions in Benzylamine-Based Ligands

The unique 6-chloro substituent provides both a heavy atom for anomalous scattering in protein-ligand X-ray crystallography and the potential for halogen-bonding interactions with backbone carbonyl oxygens or π-systems in target proteins [1]. Medicinal chemistry teams exploring halogen-bonding SAR should prioritize this compound over the non-chlorinated analog 2,4-difluoro-3-methylbenzylamine (which lacks the Cl atom entirely), as the chlorine can be systematically compared against the non-chlorinated control to isolate the contribution of halogen bonding to binding affinity and ligand pose . The 98% purity with batch QC documentation ensures that observed differences in biophysical assays are attributable to the chlorine atom rather than impurities [2].

High-Throughput Parallel Synthesis Requiring Ambient-Stable Amine Building Blocks

In automated parallel synthesis platforms where multiple building blocks are dispensed sequentially, the ambient temperature storage and lack of air-sensitivity of 6-chloro-2,4-difluoro-3-methylbenzylamine eliminate the need for inert atmosphere gloveboxes and cold storage integration [1]. This is a direct operational advantage over 2,4-difluoro-3-methylbenzylamine, which requires storage under inert gas at 2–8°C and is classified as air-sensitive . The consistent 98% purity across suppliers further ensures reproducible stoichiometry in automated liquid handling systems, reducing the need for concentration adjustment or re-purification between synthesis batches [2].

Agrochemical Intermediate Development Requiring Polyhalogenated Benzylamine Scaffolds

The 6-chloro-2,4-difluoro-3-methyl substitution pattern is representative of polyhalogenated aromatic scaffolds frequently employed in agrochemical active ingredient discovery, where chlorine and fluorine substituents contribute to target-site binding, environmental persistence tuning, and photostability [1]. The compound's ready availability at 98% purity from multiple suppliers (Bidepharm, CymitQuimica, Leyan, VWR/Apollo Scientific) with batch-specific QC data supports reliable procurement for multi-kilogram scale-up campaigns . The molecular weight of 191.61 Da positions this building block within the optimal fragment range (MW < 250 Da) for fragment-based lead discovery in both pharmaceutical and agrochemical programs [2].

Method Development for LC-MS/MS Quantification Using Chlorine Isotopic Signature

The presence of a single chlorine atom in 6-chloro-2,4-difluoro-3-methylbenzylamine generates a characteristic ³⁵Cl/³⁷Cl isotopic doublet (M:M+2 ratio ≈ 3:1) in mass spectrometry, providing a distinctive and easily recognizable isotopic signature for method development and analyte tracking in complex biological matrices [1]. This feature is absent in the non-chlorinated analog 2,4-difluoro-3-methylbenzylamine (which shows only a single molecular ion peak), giving the target compound a practical advantage as an internal standard or tracer in quantitative bioanalytical workflows .

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